Sebacamide

説明

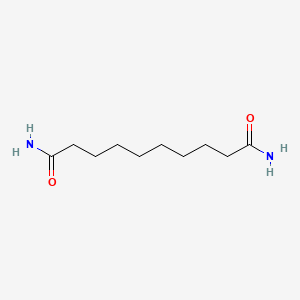

Structure

2D Structure

3D Structure

特性

IUPAC Name |

decanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBXLXRWMYNMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)N)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169743 | |

| Record name | Sebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-54-1 | |

| Record name | Decanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebacamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sebacamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26EXS6JUE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for Sebacamide and Its Derivatives

Precision Synthesis of Sebacamide: Methodological Advancements

Precision synthesis in organic chemistry emphasizes control over reaction outcomes, including selectivity and yield. For this compound, this involves developing methodologies that specifically target the formation of the diamide (B1670390) structure while minimizing unwanted side reactions.

Chemo-selective Routes for this compound Synthesis

Chemo-selectivity refers to the preferential reaction of a functional group in the presence of other competing functional groups within the same molecule or a reaction mixture. In the context of this compound synthesis, chemo-selective routes aim to ensure that the amidation reaction occurs specifically at the carboxylic acid groups of sebacic acid or the acyl chloride groups of sebacoyl chloride, while other functional groups, if present in coreactants or intermediates, remain unaffected. For instance, the reaction of sebacoyl chloride with amines is a common route, where the acyl chloride moieties are selectively targeted for nucleophilic attack by the amine. The use of appropriate reaction conditions, catalysts, and protecting groups can enhance chemo-selectivity. Studies on chemo-selectivity often involve analyzing reaction products to confirm that only the desired functional group transformations have occurred nih.govyoutube.com.

Stereoselective and Enantioselective Approaches

Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others, while enantioselective synthesis is a specific type of stereoselective synthesis that favors the production of one enantiomer. Although this compound itself does not possess chiral centers, stereoselective and enantioselective approaches become relevant in the synthesis of chiral this compound derivatives or polymers incorporating chiral monomers alongside sebacic acid or its derivatives. researchgate.net For example, enzymatic polymerization can offer stereocontrol in the synthesis of polyamides. acs.orgtechscience.cn Research in this area explores the use of chiral catalysts or enzymes to control the stereochemistry of the newly formed amide bonds or to selectively react with specific stereoisomers of chiral co-monomers. researchgate.netacs.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. For this compound synthesis, this translates to exploring environmentally friendly reagents, solvents, and processes. Utilizing bio-based monomers, such as bio-cadaverine and bio-sebacic acid, derived from renewable resources, is a significant aspect of green this compound synthesis, particularly in the context of producing bio-based polyamides like PA510 (poly(pentamethylene this compound)). researchgate.netrsc.orgrsc.orgkaist.ac.kr Enzymatic polymerization, which often operates under milder conditions and can utilize non-toxic catalysts, is another green approach being investigated for polyamide synthesis, including those involving sebacic acid derivatives. acs.orgtechscience.cnacs.orgacs.org

Large-Scale Synthesis and Process Optimization for this compound

Scaling up chemical synthesis from laboratory to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and safety. For this compound and related polyamides, large-scale synthesis methods often involve polycondensation reactions. rsc.orgkaist.ac.kr Challenges in scaling up, such as achieving high molecular weight polymers, removing by-products, and managing reaction conditions to avoid degradation or discoloration, are addressed through process optimization. rsc.orgkaist.ac.kr Techniques like solid-state polymerization (SSP) have been explored to overcome issues encountered in melt polymerization during the large-scale production of polyamides like bio-PA510. researchgate.netrsc.orgrsc.orgkaist.ac.kr Process optimization involves systematically studying and adjusting parameters such as temperature, pressure, reaction time, monomer ratio, and catalyst concentration to maximize yield and product quality. genosynth.comresearchgate.net

Synthesis of Substituted this compound Analogues

Substituted this compound analogues, where hydrogen atoms on the nitrogen atoms or the carbon chain are replaced by other functional groups, can exhibit altered properties and potential applications. The synthesis of these analogues requires specific strategies depending on the nature and position of the substituents.

N-Substituted this compound Synthesis Strategies

N-substituted this compound analogues have substituents directly attached to the nitrogen atoms of the amide groups. The synthesis of these compounds typically involves the reaction of sebacic acid or sebacoyl chloride with substituted amines. For example, the reaction of sebacoyl chloride with N-methyl-ε-caprolactam has been explored in the synthesis of N-substituted polyether-block-amide copolymers. mdpi.com Another example is the synthesis of N,N′-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) this compound (dpdo) through the reaction of sebacoyl chloride with phenazone (4-aminoantipyrine). nih.govresearchgate.netresearchgate.net This type of synthesis often involves controlling stoichiometry and reaction conditions to ensure the desired substitution pattern.

Key Synthetic Methods and Monomers for this compound and Polyamides

| Method | Monomers Involved | Product Examples | Key Features / Considerations | Source |

| Polycondensation (Melt) | Cadaverine (B124047), Sebacic Acid | Poly(pentamethylene this compound) (PA510) | Conventional method, can face issues with discoloration and discharging at large scale. | rsc.orgkaist.ac.kr |

| Polycondensation (Solid-State) | Prepolymer of Cadaverine and Sebacic Acid | Poly(pentamethylene this compound) (PA510) | Circumvents issues of melt polymerization, suitable for large scale. | researchgate.netrsc.orgrsc.orgkaist.ac.kr |

| Interfacial Polymerization | Sebacoyl Chloride, Diamines (e.g., Hexamethylene diamine, Ethylene (B1197577) diamine) | Poly(hexamethylene this compound) (Nylon 6,10), Polyamide 210 Microcapsules | Occurs at the interface of two immiscible phases, useful for certain polymer structures. | elsevier.comweebly.commdpi.com |

| Enzymatic Polymerization | Various diacids and diamines | Oligo(p-xylylene this compound), various polyamides | Milder conditions, potential for green synthesis and stereocontrol. | acs.orgtechscience.cnacs.org |

| Reaction with Acyl Chlorides | Sebacoyl Chloride, Substituted Amines | N-substituted this compound analogues | Direct route for N-substitution. | mdpi.comnih.govresearchgate.netresearchgate.net |

Backbone Modification Techniques for this compound Derivatives

Modification of the this compound backbone, which consists of a ten-carbon chain flanked by two amide groups, can significantly alter its physical and chemical properties. Techniques for backbone modification often involve altering the carbon chain length or introducing functional groups along the aliphatic chain. While direct examples of this compound backbone modification in the search results are limited, related research on polymer backbones and diamine/dicarboxylic acid based polymers provides insight into potential strategies.

For instance, studies on poly(ester amide)s (PEAs) derived from dicarboxylic acids like sebacic acid and diols or diamines demonstrate how varying monomer units can modify the resulting polymer backbone structure and properties, such as thermal and mechanical characteristics upc.eduresearchgate.net. The synthesis of poly(ethylene glycol)-hexamethylene this compound biopolymer involves the condensation polymerization of sebacoyl chloride with poly(ethylene glycol), resulting in a modified backbone incorporating ether linkages researchgate.net. Similarly, the synthesis of bio-based poly(pentamethylene this compound) (bio-PA510) from biocadaverine (a C5 diamine) and biosebacic acid (a C10 dicarboxylic acid) illustrates how using different diamines can alter the repeating unit and thus the backbone of the resulting polyamide, a close relative of this compound derivatives rsc.org.

These examples suggest that backbone modification of this compound derivatives could involve:

Varying the dicarboxylic acid or diamine precursor: Using shorter or longer chain dicarboxylic acids or different diamines during synthesis would directly change the length and nature of the aliphatic segment between the amide groups.

Introducing functional groups: Incorporating substituted diamines or dicarboxylic acids could introduce functional groups (e.g., hydroxyl, ether) into the this compound backbone.

Copolymerization: For polymeric this compound derivatives, copolymerizing with other monomers can lead to altered backbone structures and properties.

Detailed research findings in related polymer synthesis, such as the solid-state polymerization of bio-PA510, highlight the impact of synthesis conditions (e.g., temperature, time) on polymer properties like relative viscosity and water absorption rsc.org.

Heterocyclic Ring Incorporation in this compound Structures

Incorporating heterocyclic rings into this compound structures can introduce diverse chemical properties and potentially enhance biological activity or material performance. This typically involves synthesizing this compound derivatives where one or both amide groups are linked to a heterocyclic moiety.

One example found involves the synthesis of N, N′-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) this compound, a this compound derivative containing pyrazole (B372694) rings. This compound was synthesized through the reaction of phenazone (which contains a pyrazolone (B3327878) ring) with sebacoyl chloride researchgate.netnih.govresearchgate.net. This demonstrates a method where a pre-formed heterocyclic compound is reacted with a sebacic acid derivative (sebacoyl chloride) to form the this compound structure incorporating the heterocycle.

General strategies for incorporating heterocyclic rings into organic molecules, which could be adapted for this compound derivatives, include cyclization reactions and transition metal-catalyzed couplings algoreducation.com. The synthesis of heterocyclic compounds often involves the cyclization of precursors containing appropriate functional groups or the use of catalysts to facilitate ring formation msu.eduuodiyala.edu.iq. For instance, the synthesis of indole (B1671886) derivatives can involve various methods, including metal-catalyzed reactions jpionline.org.

Research on heterocyclic compounds highlights their prevalence in natural products and pharmaceuticals, underscoring the potential of incorporating such structures into this compound derivatives to explore new properties and applications nih.govalgoreducation.commsu.edu.

Catalytic Approaches in this compound Synthesis

Catalytic methods play a vital role in the efficient and selective synthesis of this compound and its derivatives. Various types of catalysis, including organocatalysis, transition metal catalysis, and biocatalysis, offer distinct advantages in terms of reaction conditions, yield, and environmental impact.

Organocatalysis in this compound Formation

Organocatalysis utilizes small organic molecules as catalysts, often offering environmentally friendly alternatives to metal catalysis. While specific examples of organocatalysis directly in the formation of the this compound amide bond were not prominently found, organocatalytic approaches are widely used in amide bond synthesis and related reactions.

Organocatalytic ring-opening polymerization has been explored for the synthesis of poly(ester amide)s, which are structurally related to this compound derivatives upc.edutdx.cat. Additionally, organocatalytic methods have been developed for the decarboxylation of amino acids, which can serve as precursors for diamines used in the synthesis of polyamides like bio-PA510 researchgate.net. These examples suggest the potential for employing organocatalytic strategies in specific steps of this compound or this compound derivative synthesis, particularly in the formation of amide bonds or the preparation of precursors.

Research indicates that organocatalysts can be effective under mild conditions and contribute to greener synthetic processes mdpi.com.

Transition Metal Catalysis for this compound Functionalization

Transition metal catalysis is a powerful tool for a wide range of organic transformations, including the functionalization of organic molecules. Transition metals can facilitate bond formation, C-H activation, and coupling reactions, enabling the synthesis of complex this compound derivatives.

Transition metal catalysis, particularly using metals like palladium, rhodium, iron, and cobalt, has been applied in the synthesis of various organic derivatives, including coumarins and heterocycles uva.essioc-journal.cn. These methods are often used for C-H functionalization and the formation of carbon-heteroatom bonds nih.govnih.govsnnu.edu.cn.

While direct examples of transition metal catalysis applied to the this compound backbone for functionalization were not extensively detailed, the principles and methodologies developed for transition metal-catalyzed functionalization of similar aliphatic chains and amide-containing molecules could be applicable. For instance, transition metal-catalyzed C-H functionalization has been used to selectively modify C(sp³)-H bonds, a type of bond present in the this compound backbone nih.govnih.gov. Palladium catalysis, known for its versatility in coupling reactions, could potentially be used to introduce various functionalities onto a pre-synthesized this compound structure or its precursors nih.govsnnu.edu.cn.

Research highlights the ability of transition metal catalysts to enable efficient and selective transformations under various conditions sioc-journal.cnnih.govnih.govsnnu.edu.cn.

Biocatalytic Pathways for this compound and its Precursors

Biocatalysis, utilizing enzymes or whole cells, offers a sustainable and often highly selective approach to chemical synthesis. Biocatalytic methods can be employed for the synthesis of this compound precursors or potentially for the formation of the amide bond itself.

Sebacic acid, a key precursor for this compound, can be produced from renewable sources through microbial ω-oxidation of plant oils researchgate.net. Engineered microorganisms, such as Candida tropicalis and Escherichia coli, have been developed to produce long-chain dicarboxylic acids, including sebacic acid, through fermentation and biotransformation pathways researchgate.net. This represents a significant biocatalytic route to a this compound precursor.

Furthermore, biocatalytic approaches are being explored for the synthesis of polyamides and poly(ester amide)s, which are related to this compound. Enzymes like lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been used in the enzymatic synthesis of polyesters and polyamides acs.org. While direct enzymatic synthesis of this compound was not explicitly found, the use of enzymes for amide bond formation is an active area of research nih.gov. Merging enzymes with chemocatalysis has also emerged as an efficient strategy for amide bond synthesis nih.gov.

Biocatalysis offers advantages such as mild reaction conditions, high selectivity, and reduced waste generation, aligning with green chemistry principles dokumen.pubmdpi.com.

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms involved in this compound synthesis and functionalization is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes. Mechanistic investigations often involve detailed studies of reaction kinetics, intermediates, and transition states. mt.comijrpr.com

Studies on the synthesis of this compound derivatives, such as the reaction of phenazone with sebacoyl chloride, involve characterizing the resulting compound using techniques like FT-IR, NMR, and mass spectrometry to confirm its structure and provide insights into the reaction pathway. researchgate.netnih.gov Detailed analysis, including techniques like single crystal XRD, can help elucidate the mechanistic pathway, especially in unexpected reaction outcomes researchgate.netmdpi.com.

In related amide formation reactions, mechanistic investigations have focused on the role of catalysts, reaction intermediates, and the influence of reaction conditions ijrpr.comjocpr.com. For example, studies on copper-catalyzed acylhydrazine synthesis have involved mechanistic investigations to support the generation of specific intermediates like acyl diazene (B1210634) and aryl radicals rsc.org.

Automated tools and analytical software can provide real-time tracking and profiling of key reaction species, aiding in kinetic and mechanistic investigations mt.com. Understanding factors influencing successful synthesis reactions, such as the quality of reactants and precise control of reaction parameters (temperature, pressure, agitation), is essential for reproducible results and mechanistic understanding mt.com.

While specific detailed mechanistic studies solely focused on the core this compound formation were not extensively highlighted, the general approaches and techniques used in investigating amide synthesis and related reactions are applicable. These include spectroscopic analysis, isolation and characterization of intermediates, kinetic studies, and computational modeling to propose and validate reaction pathways. researchgate.netnih.govijrpr.commdpi.comrsc.org

Data Table Example (Illustrative):

An interactive data table could present research findings on the synthesis of a specific this compound derivative, detailing:

| This compound Derivative Synthesized | Precursors Used | Catalytic Method Employed | Reaction Conditions (Temperature, Solvent, Time) | Yield (%) | Characterization Techniques Used | Key Findings (e.g., Purity, Spectroscopic Data Highlights) |

| N,N′-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) this compound | Phenazone, Sebacoyl chloride | None specified (TMA mentioned as catalyst) | Boiling DMF | Not specified | 1H NMR, 13C NMR, IR, Mass Spectrometry, Analytical Data | Structure confirmed, presence of amide and phenazone carbonyl bands |

Detailed Research Findings Example:

Research on the synthesis of bio-PA510 by solid-state polymerization (SSP) from biocadaverine and biosebacic acid demonstrated that SSP for 5 hours at 190 °C in vacuo resulted in polymers with a relative viscosity (RV) of 3.1 for particles sized 1.0–1.7 mm rsc.org. This method was found to circumvent issues like polymer discoloring and discharging encountered in conventional melt polymerization rsc.org. The resulting bio-PA510 exhibited low water absorption (0.18%) and low oxygen permeability (1.47 cc mm m⁻² day), properties superior to some other long-chain polyamides like PA612 (0.39% water absorption, 6.77 cc mm m⁻² day oxygen permeability), highlighting its potential for applications like food packaging rsc.org.

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step molecular transformations and the transient species formed during the synthesis of this compound and its derivatives is crucial for controlling reaction outcomes and designing more efficient processes. The formation of amide bonds, a core reaction in this compound synthesis, typically involves nucleophilic acyl substitution mechanisms.

For instance, the synthesis of poly(hexamethylene this compound), a derivative of this compound (Nylon 6,10), commonly involves the reaction between hexamethylenediamine (B150038) and sebacoyl chloride. This reaction proceeds via a nucleophilic addition-elimination mechanism. The amine group of hexamethylenediamine attacks the carbonyl carbon of sebacoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion regenerates the carbonyl group and forms the amide linkage. This process repeats at both ends of the diamine and diacid chloride monomers, leading to the formation of long polymer chains weebly.com. The use of a base, such as sodium hydroxide (B78521), in the aqueous phase is common to neutralize the HCl byproduct and prevent side reactions weebly.com.

Detailed analysis using techniques like FT-IR, nuclear magnetic resonance spectroscopy (NMR), and single-crystal X-ray diffraction can provide insights into the structure of reactants, intermediates, and products, helping to elucidate the reaction pathway researchgate.net. For example, NMR spectroscopy can identify the molecular compounds present in reaction mixtures researchgate.net.

In some enzymatic synthesis routes for polyamides, including those related to this compound derivatives, computational studies have proposed different intermediate formations, such as zwitterionic intermediates, in contrast to the more commonly accepted concerted intermediate type for enzyme aminolysis mechanisms doi.org.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying reaction rates and understanding how various factors influence the speed of this compound synthesis. These studies involve measuring the change in concentration of reactants or products over time under different conditions.

Factors influencing reaction rates include reactant concentration, temperature, catalysts, surface area, and the physical state of reactants openaccessjournals.comstudymind.co.uk. Generally, increasing reactant concentration or temperature leads to a higher reaction rate openaccessjournals.comstudymind.co.uk. Catalysts accelerate reactions by providing alternative reaction pathways with lower activation energy openaccessjournals.com.

For polymerization reactions, such as the formation of polyamides like Nylon 6,10, the kinetics of stepwise polymerization can be studied by monitoring the rate of disappearance of functional groups, such as carboxyl groups . Differential Scanning Calorimetry (DSC) is a valuable tool for studying the kinetics of reactions, including polymerization and crystallization processes in polyamides tainstruments.commdpi.comnih.gov. DSC can measure heat flow as a function of temperature or time, providing information about reaction rates and the total heat involved in a transition tainstruments.com. Different kinetic approaches, such as the Borchardt and Daniels method or the ASTM E-698 method, can be applied to DSC data to calculate kinetic parameters like activation energy, pre-exponential factor, and reaction order tainstruments.com.

Studies on the nonisothermal crystallization kinetics of biobased copolyamides, including those derived from sebacic acid, have been analyzed using models like the Avrami equation, providing insights into crystallization rates under varying cooling rates mdpi.comnih.govresearchgate.net.

Computational Chemistry in Reaction Mechanism Prediction

Computational chemistry plays a significant role in predicting reaction mechanisms, transition states, and the feasibility of proposed synthetic routes for this compound and its derivatives. By employing quantum mechanical calculations and other computational methods, researchers can gain a deeper understanding of the energy profiles of reactions and identify key intermediates and transition states that may be difficult to observe experimentally rsc.orgnih.gov.

Computational methods can estimate chemical reaction pathways, including transition state energies and connected equilibria rsc.org. This capability allows researchers to analyze reaction mechanisms and predict unknown reactions rsc.org. Computational docking studies, for example, have been used in related research to study interactions between molecules researchgate.net.

While predicting specific reaction conditions can be challenging, computational chemistry can provide estimations and help identify likely reaction dead-ends iastate.edu. Computational and bioinformatics studies have also been used to suggest features of enzymes, such as cutinases, that make them promising biocatalysts for the synthesis and modification of polyamides mdpi.com.

Computational chemical synthesis analysis systems can simulate and predict organic reactions by considering factors such as thermodynamics, common reactive sites, and reaction databases frontiersin.org. Algorithms can identify potential electron sources and sinks in reactant molecules and propose possible reactions based on reaction mechanisms frontiersin.org. Machine learning algorithms are also being integrated with kinetic data to predict reaction rates and outcomes based on molecular structure and reaction conditions numberanalytics.com.

The combination of in-situ spectroscopic studies and computational characterization can help uncover organic reaction mechanisms iastate.edu. Computational crystal structure prediction has also been applied to this compound core.ac.uk.

Iii. Spectroscopic and Advanced Analytical Characterization of Sebacamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of Sebacamide

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide valuable information about the different hydrogen and carbon environments within the molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H NMR spectroscopy of this compound allows for the identification of distinct proton environments based on their chemical shifts, splitting patterns, and integration values. The spectrum would typically show signals corresponding to the amide protons (NH₂) and the methylene (B1212753) protons (CH₂) along the decane (B31447) chain. The chemical shifts are influenced by the electronic environment, with protons near electronegative atoms or functional groups appearing at lower field (higher ppm). The splitting patterns arise from spin-spin coupling between neighboring protons, providing information about the connectivity of the carbon skeleton. Integration of the signals gives the relative number of protons in each environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The ¹³C NMR spectrum of this compound would exhibit signals for the carbonyl carbons (C=O) and the different methylene carbons (CH₂) along the chain. The chemical shifts of the carbonyl carbons are typically found in the downfield region, while the methylene carbons resonate at higher field. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.

While specific, detailed ¹H and ¹³C NMR data (chemical shifts, multiplicities, coupling constants) for this compound itself were not extensively detailed in the search results, general principles of NMR apply scispace.comuminho.pt. For example, ¹H NMR spectra are available for related compounds like sebacic acid and benzamide, illustrating typical spectral features for similar functional groups and carbon chains hmdb.cadrugbank.comchemicalbook.comchemicalbook.com. Similarly, ¹³C NMR spectra for sebacic acid monomethyl ester and dimethyl sebacate (B1225510) show characteristic signals for carbonyl and methylene carbons in long-chain dicarboxylic acid derivatives chemicalbook.comymdb.cachemicalbook.com.

Solid-State NMR Applications for this compound Polymorphs

Solid-state NMR spectroscopy is valuable for studying the structural and dynamic properties of solid materials, including different crystalline forms (polymorphs) of a compound. For polyamides like poly(hexamethylene this compound) (Nylon 6,10), solid-state ¹³C NMR, often using techniques like cross-polarization and magic angle spinning (CPMAS), can provide insights into chain packing and crystallinity royalsocietypublishing.orgnist.gov. The presence of different crystalline forms (e.g., alpha and beta forms in Nylon 6,10) can lead to distinct signals or changes in spectral features in solid-state NMR spectra royalsocietypublishing.org.

Vibrational Spectroscopy: FTIR and Raman Analysis of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. These techniques are sensitive to the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.

Identification of Key Vibrational Modes in this compound

FTIR and Raman spectroscopy can be used to identify the characteristic vibrational modes of this compound. The amide functional group (–CONH–) gives rise to several characteristic bands in the vibrational spectra, including the amide I (C=O stretching), amide II (N-H bending and C-N stretching), and amide III (C-N stretching and N-H bending) bands researchgate.netresearchgate.net. The methylene groups (–CH₂–) also exhibit characteristic stretching, bending, twisting, and wagging vibrations researchgate.netresearchgate.net.

Specific FTIR and Raman spectra for this compound and related polyamides have been reported royalsocietypublishing.orgresearchgate.netnih.govmdpi.comspectrabase.com. For instance, FTIR spectra of this compound (KBr wafer) and ATR-IR spectra are available, showing absorption bands corresponding to various functional groups nih.gov. Raman spectra of this compound have also been recorded nih.gov. Studies on bis this compound derivatives have used FTIR and Raman spectroscopy, supported by DFT calculations, to identify key vibrational modes in the amide moieties researchgate.net. Characteristic bands for polyamides, such as N-H stretching around 3300 cm⁻¹, C=O stretching (Amide I) around 1630 cm⁻¹, and N-H bending/C-N stretching (Amide II) around 1539 cm⁻¹, are well-established and would be expected in the spectra of this compound due to the presence of amide groups researchgate.netnii.ac.jp.

Conformational Analysis via Vibrational Spectroscopy

Analysis of specific bands, such as those associated with CH₂ rocking, twisting, and wagging vibrations, can provide insights into the conformation of the aliphatic chain researchgate.net. Changes in hydrogen bonding patterns, which are crucial for the structure and properties of polyamides, can also be monitored using vibrational spectroscopy, particularly through shifts in the N-H and C=O stretching frequencies nii.ac.jp. Different crystalline forms (polymorphs) of polyamides can exhibit distinct vibrational spectra due to differences in chain packing and hydrogen bonding arrangements upc.edu. Vibrational spectroscopy, along with techniques like X-ray diffraction, can help distinguish between different polymorphs and analyze conformational changes associated with structural transitions upc.edu.

In-situ Vibrational Studies of this compound Reactions

In-situ vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, can be employed to monitor chemical reactions involving this compound in real-time. While direct in-situ studies specifically on this compound reactions are not extensively detailed in the provided search results, related studies on polyamides (which involve amide linkages similar to this compound) highlight the utility of this technique. For instance, in-situ FTIR has been used to monitor the growth of nylon films during molecular layer deposition, observing characteristic vibrational modes like N-H, C-H, C-N, and C=O stretching vibrations and C-O-N-H bending vibrations as reactions occur on a substrate researchgate.net. These studies demonstrate how changes in peak positions and intensities in the vibrational spectra can provide insights into reaction kinetics, formation of intermediates, and structural evolution during synthesis or other processes. Characteristic polyamide bands observed in FTIR spectra include N-H stretching vibrations around 3300 cm⁻¹, C=O stretching (Amide I) around 1630-1649 cm⁻¹, and C-N stretching and N-H bending (Amide II) around 1536-1554 cm⁻¹ researchgate.netnih.govmdpi.comresearchgate.net. While these examples pertain to polyamides, the principles apply to studying reactions involving the amide functional groups in this compound.

Mass Spectrometry (MS) of this compound and its Fragments

Mass spectrometry is a powerful technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern msu.eduwikipedia.org. For this compound (C₁₀H₂₀N₂O₂), with a computed monoisotopic mass of 200.152477885 Da nih.gov, MS techniques can confirm its molecular weight and provide structural details through the analysis of its fragments.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule and its fragments with high accuracy, often to several decimal places bioanalysis-zone.comenovatia.comlibretexts.org. This high precision allows for the determination of the elemental composition of an ion, distinguishing between compounds with the same nominal mass but different elemental formulas bioanalysis-zone.comlibretexts.orgnih.gov. For this compound, HRMS can accurately measure the m/z of the molecular ion (e.g., protonated or deprotonated molecule) to confirm its elemental composition (C₁₀H₂₀N₂O₂) by comparing the experimentally determined exact mass to the theoretically calculated value bioanalysis-zone.com. This is particularly useful in complex mixtures or when identifying reaction products or impurities enovatia.comnih.gov.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and subsequent analysis of the resulting product ions wikipedia.orgacs.org. This technique is invaluable for elucidating the fragmentation pathways of a molecule, providing detailed structural information wikipedia.orgmdpi.comnih.govlifesciencesite.com. By analyzing the masses of the fragment ions, it is possible to deduce how the molecule breaks apart, which reflects its chemical structure msu.eduwikipedia.orgmdpi.com.

While specific MS/MS data for this compound itself is not detailed in the provided results, studies on related polyesteramides offer insights into potential fragmentation mechanisms involving amide and ester linkages mdpi.com. For instance, MALDI-TOF/TOF-MS/MS analysis of polyesteramides derived from sebacic acid showed fragmentation pathways including β-hydrogen transfer rearrangement, cleavage of C-C bonds within the sebacate moiety, and cleavage of ester bonds mdpi.com. These findings suggest that this compound, containing amide linkages and a long hydrocarbon chain, would likely exhibit characteristic fragmentation patterns under MS/MS conditions, involving cleavage of C-C bonds along the chain and fragmentation related to the amide groups. Analyzing these fragmentation patterns can help confirm the presence of the decanediamide structure and identify specific functional group cleavages.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry spectroinlets.comnews-medical.net. GC separates volatile and semi-volatile compounds in a mixture before they are introduced into the MS for detection and identification spectroinlets.com. While this compound itself has a relatively high melting point (around 170-174 °C), derivatization techniques can increase its volatility, making it amenable to GC-MS analysis.

GC-MS is widely used in various applications, including environmental analysis, food and fragrance analysis, forensics, and pharmaceuticals spectroinlets.comnews-medical.netsepscience.com. Although a specific application of GC-MS for analyzing this compound is not explicitly detailed, the technique could potentially be used for identifying and quantifying this compound in mixtures where it is a component, or for analyzing volatile byproducts or degradation products in reactions involving this compound . The mass spectrum of this compound obtained via GC-MS would show a molecular ion (if stable under the ionization conditions) and characteristic fragment ions, which can be matched against spectral libraries for identification spectroinlets.com.

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure of materials retsch.comthermofisher.comandersonmaterials.com. It provides information about the arrangement of atoms and molecules within a crystal lattice by analyzing the diffraction pattern produced when X-rays interact with the crystalline sample retsch.comthermofisher.comcarleton.edu.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions like hydrogen bonds carleton.eduuol.deuwaterloo.ca. By analyzing the diffraction pattern from a single crystal, the unit cell dimensions, space group, and the arrangement of molecules within the unit cell can be determined carleton.eduuol.de. This technique is crucial for confirming the solid-state structure of this compound and understanding how the molecules pack together in the crystal lattice.

Powder X-ray Diffraction for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline structure of solid materials. It is widely used to identify different crystalline phases (polymorphs), determine unit cell parameters, and quantify the degree of crystallinity in a sample. Polyamides, which contain repeating amide linkages similar to this compound, are known to be semicrystalline polymers and can exist in various crystalline forms, such as the alpha and gamma phases. researchgate.netresearchgate.net PXRD analysis of poly(hexamethylene this compound) (Nylon 610), a polymer containing this compound units, has been employed to study its crystalline regions and the effect of thermal treatments on its structure. researchgate.netnih.gov The two principal lateral spacings determined from X-ray diffraction in polyamides are related to the interchain spacing within hydrogen-bonded sheets and the intersheet spacing. nih.gov

For this compound, PXRD would similarly be used to obtain a diffractogram, which is a plot of diffraction intensity versus the scattering angle (2θ). The positions and intensities of the peaks in the diffractogram are characteristic of the specific crystalline structure. By comparing the experimental diffractogram to reference patterns, different polymorphs of this compound, if they exist, can be identified. The relative area of the crystalline peaks compared to the amorphous halo in the diffractogram can be used to estimate the percentage of crystallinity in a this compound sample. google.com Studies on polyamides highlight that factors such as thermal history can influence relaxation behavior, density, and X-ray diffraction patterns, indicating changes in crystallinity and structure. researchgate.netnih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This analysis helps in understanding the nature and extent of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which play a crucial role in crystal packing and solid-state properties. mdpi.comfrontiersin.orgscirp.org For a bis this compound derivative, Hirshfeld surface analysis has been utilized to investigate the intermolecular interactions stabilizing the crystal packing. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for this compound Characterization

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that probes the electronic transitions within a molecule. It involves measuring the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. Molecules containing chromophores, such as carbonyl groups and amide linkages present in this compound, can absorb UV light, leading to electronic transitions (e.g., n→π* transitions in the amide group).

UV-Vis spectroscopy has been used in the characterization of various materials, including the evaluation of optical absorbance and bandgap in nanostructures. researchgate.net While specific UV-Vis absorption data for this compound was not found in the immediate search results focusing on its characterization, the principle of UV-Vis spectroscopy is applicable. By measuring the UV-Vis spectrum of this compound in a suitable solvent, it would be possible to identify the wavelengths of maximum absorbance (λmax) corresponding to its electronic transitions. The intensity of the absorption bands is related to the concentration of the substance. UV-Vis spectroscopy can potentially be used for quantitative analysis of this compound and to study any changes in its electronic structure upon interaction with other substances or under different conditions.

Dielectric Spectroscopy and Relaxation Phenomena

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and relaxation processes in materials, particularly polymers and solids. It involves measuring the dielectric properties (such as dielectric permittivity and dielectric loss) as a function of frequency and temperature. These properties are related to the response of molecular dipoles and charge carriers to an applied electric field.

Studies on polyamides, including poly(hexamethylene this compound) (Nylon 610), have extensively utilized dielectric relaxation measurements to understand their molecular mobility. researchgate.netnih.govmdpi.comacs.orgoclc.orgacs.orgaip.org These studies have identified multiple dielectric relaxation phenomena, typically denoted as α', αs, β, and γ relaxations, occurring in different temperature ranges. researchgate.netoclc.org The high-temperature α' relaxation is often associated with the melting of the crystalline phase. researchgate.net The αs relaxation is attributed to the segmental motion of uncrystallized polymer segments in the amorphous domain. researchgate.net The β relaxation is generally linked to the mobility of hydrogen-bonded carbonyl groups and amide groups, potentially influenced by water content. researchgate.net The γ relaxation at lower temperatures is assigned to the motion of short polymethylene segments. researchgate.net

Dielectric spectroscopy applied to this compound, particularly in its solid or polymeric forms, would provide information on the molecular motions and relaxation processes occurring within the material. By analyzing the frequency and temperature dependence of the dielectric properties, different relaxation modes could be identified and correlated with specific molecular motions of the this compound molecule or its segments within a larger structure. This technique is valuable for understanding the material's response to electric fields and its potential applications in electrical or electronic components.

Electron Paramagnetic Resonance (EPR) for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to detect and characterize species that have unpaired electrons, such as free radicals, transition metal ions, and molecules in triplet excited states. EPR spectroscopy measures the absorption of microwave radiation by these paramagnetic species in the presence of a magnetic field.

While the conducted searches did not yield specific research detailing the application of EPR spectroscopy to study this compound or radical species within it, EPR is a standard technique for detecting and studying radicals in various organic and polymeric materials. Radical species can be formed in organic compounds through processes such as exposure to UV light or ionizing radiation, thermal degradation, or mechanical stress. If this compound were subjected to conditions that induce radical formation, EPR spectroscopy could potentially be used to identify the presence and structure of these radical species, as well as to study their formation and decay kinetics. However, without specific reported studies on this compound, this remains a potential, rather than a commonly reported, characterization method for this particular compound.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for analyzing non-volatile and thermally labile compounds like this compound.

HPLC is commonly employed for the purity assessment of various chemical compounds, with many commercially available compounds, including this compound, having their purity verified by techniques like HPLC or LCMS (Liquid Chromatography-Mass Spectrometry). targetmol.commybiosource.com Purity levels of over 98% are often reported for this compound used in research. targetmol.commybiosource.com Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are specific types of liquid chromatography used to separate molecules based on their size in solution, which is particularly relevant for characterizing polymers containing this compound units, such as poly(hexamethylene this compound) (Nylon 610). bgb-info.comshodexhplc.com

For this compound, HPLC can be used with appropriate stationary and mobile phases to separate this compound from any synthetic byproducts, starting materials, or impurities. Different detection methods, such as UV-Vis detectors (if the molecule has sufficient UV absorbance) or refractive index detectors, can be used in conjunction with HPLC. LCMS provides additional structural information by coupling liquid chromatography with mass spectrometry, allowing for the identification of separated components based on their mass-to-charge ratio. targetmol.com Purity assessment by chromatography typically involves integrating the peak area corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 72882 |

| Poly(hexamethylene this compound) (Nylon 610) | 9011-52-3 (CAS) bgb-info.com |

| Sebacic acid | 10971 |

Data Tables

While specific quantitative data for this compound across all techniques was not consistently available in the search results focusing solely on this compound itself, the following table illustrates the types of data that would be obtained from these characterization methods, based on findings from related compounds and polyamides.

| Characterization Technique | Type of Data Obtained | Relevance to this compound |

| Powder X-ray Diffraction (PXRD) | Diffraction pattern (2θ values and peak intensities), Crystallinity percentage, Crystalline phase identification. | Determine if this compound is crystalline, identify potential polymorphs, quantify crystalline content. researchgate.netresearchgate.netresearchgate.netnih.govgoogle.com |

| Hirshfeld Surface Analysis | dnorm surface plots, 2D fingerprint plots, Percentage contribution of intermolecular contacts (e.g., H···H, O···H, C···H). | Visualize and quantify hydrogen bonding and van der Waals interactions in the crystal structure. mdpi.comfrontiersin.orgscirp.orgresearchgate.netresearchgate.net |

| UV-Vis Spectroscopy | UV-Vis absorption spectrum (λmax, absorbance values). | Identify electronic transitions, potential for quantitative analysis. |

| Dielectric Spectroscopy | Dielectric permittivity (ε'), Dielectric loss (ε''), Tan δ as a function of frequency and temperature, Relaxation times and activation energies. | Investigate molecular dynamics and relaxation phenomena in solid or polymeric forms. researchgate.netnih.govmdpi.comacs.orgoclc.orgacs.orgaip.org |

| Electron Paramagnetic Resonance (EPR) | EPR spectrum (g-values, hyperfine couplings), Radical concentration. | Detect and characterize radical species (if present). |

| High-Performance Liquid Chromatography (HPLC) | Chromatogram (retention times and peak areas), Purity percentage. | Separate this compound from impurities, assess purity. targetmol.commybiosource.combgb-info.comshodexhplc.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for separating non-volatile compounds in a mixture dissolved in a solution. An HPLC system typically comprises a reservoir for the mobile phase, a high-pressure pump, an injector, a separation column containing the stationary phase, and a detector. blogspot.com The separation in HPLC is achieved through the mass-transfer of the analyte between the stationary and mobile phases. blogspot.com The liquid mobile phase carries the dissolved components through the column under high pressure, where they interact differently with the stationary phase, leading to their separation. blogspot.com

HPLC is a primary method for verifying the purity of compounds, with many having purities exceeding 98% as determined by HPLC or LC-MS. targetmol.com Each batch of a compound often includes a Certificate of Analysis (COA) detailing the results of such quality inspections. targetmol.com Analytical HPLC methods are specifically designed to provide qualitative and quantitative data about a sample, typically using small sample sizes (1-10 mg) and low flow rates (0.5-2 mL/min). rotachrom.com These methods are fundamental for assessing the composition of a mixture and determining the proportions of its constituents. rotachrom.com For quantitative analysis using HPLC, particularly for determining the concentration of a substance or impurities, a standard calibration method is often employed. blogspot.com The accuracy of quantitative analysis using chromatographic purity methods like area normalization relies on a similar response for impurities and the analyte, and a linear response for the analyte peak from the limit of quantitation to the test concentration. youtube.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique employed to separate, identify, and quantify components within a complex mixture, particularly those that are volatile or can be made volatile through derivatization. phenomenex.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column containing a stationary phase. phenomenex.com, bbc.co.uk The separation is based on the differences in volatility and the interactions of the components with the stationary phase as they move through the column. phenomenex.com Compounds with a stronger affinity for the stationary phase move more slowly, resulting in different retention times. phenomenex.com

GC is commonly used to determine the purity of a chemical and to separate the various components of a combination. rroij.com While this compound itself may have limited volatility, GC can be applied to analyze volatile derivatives of this compound or to identify and quantify volatile impurities or by-products in its synthesis or degradation. GC-MS, which couples gas chromatography with mass spectrometry, is a widely used analytical technique that provides both separation and structural information, allowing for the identification of components in a mixture. , acs.org This hyphenated technique is valuable for analyzing complex samples and confirming the identity of separated compounds. GC analysis has been used in the characterization of the products from the depolymerization of polyamides, including poly(hexamethylene this compound) (Nylon 6,10), to identify monomers and other volatile compounds. google.com

Size Exclusion Chromatography (SEC) for Polymeric Forms

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic method that separates molecules in solution based primarily on their hydrodynamic volume or size. bio-rad.com, wikipedia.org, paint.org This technique is particularly well-suited for the analysis of large molecules, such as polymers and macromolecular complexes. wikipedia.org The separation occurs as molecules pass through a column packed with porous beads; larger molecules that cannot enter the pores elute first, while smaller molecules that can diffuse into the pores are retained longer and elute later. bio-rad.com, wikipedia.org

Iv. Computational and Theoretical Chemistry Studies of Sebacamide

Quantum Chemical Calculations on Sebacamide

Quantum chemical calculations, derived directly from theoretical principles without empirical parameters, are used to solve the molecular Schrödinger equation. wikipedia.org These methods provide a rigorous approach to understanding the electronic structure and properties of molecules. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for studying the electronic structure of many-body systems, including molecules. wikipedia.org DFT allows for the determination of a system's properties based on the spatially dependent electron density. wikipedia.org It has become a significant tool in computational chemistry due to its balance of accuracy and computational cost compared to some traditional methods. wikipedia.org DFT calculations can be used to predict various properties, such as enthalpies of formation and electronic structure. mdpi.com For this compound, or related polyamide systems containing this compound units, DFT can be applied to investigate electronic properties, charge distribution, and the nature of chemical bonds. Studies on polyamides have utilized DFT to analyze structural and electronic properties. researchgate.netresearchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemical calculations that are based solely on fundamental physical constants and quantum mechanics, without the inclusion of experimental data. wikipedia.org These methods aim for high accuracy in calculating molecular properties. wikipedia.org While generally more computationally expensive than DFT, ab initio methods can provide highly reliable results for smaller systems or as benchmarks for other computational approaches. wikipedia.org Ab initio calculations have been applied to study the structural and electronic properties of various molecular systems, including polyamides. researchgate.netresearchgate.netcdnsciencepub.comscirp.org For this compound, ab initio methods could be used to obtain highly accurate data on its electronic structure, vibrational frequencies, and potential energy surfaces.

Conformational Landscape and Energy Minima

Conformational analysis is the study of the energetics of different molecular conformations, which are structures related by rotation around single bonds. mit.edulibretexts.org Molecules can adopt various conformations, each with a corresponding energy level. libretexts.orgpharmdbm.com The conformational landscape describes the potential energy surface as a function of these rotations, revealing energy minima that correspond to stable conformers. pharmdbm.com Computational methods, including quantum chemistry and molecular mechanics, are used to explore this landscape and identify the global and local energy minima. slideshare.netpharmdbm.com For flexible molecules like this compound, which contains a chain of methylene (B1212753) groups between the amide functionalities, understanding its conformational preferences is crucial as conformation can significantly influence molecular properties and interactions. libretexts.org Studies on related bisamides and polyamides have explored the relationship between spacer length, conformation, and solid-state packing. acs.org Computational analysis can help identify the most stable spatial arrangements of the this compound molecule. mit.edupharmdbm.com

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. wikipedia.org By applying classical mechanics to describe the interactions between particles, MD simulations can provide insights into the dynamic behavior of molecular systems. wikipedia.org

Dynamics of this compound in Solution and Solid State

MD simulations can be used to study the dynamic behavior of this compound molecules in different environments, such as in solution or in the solid state. These simulations can reveal information about molecular motion, flexibility, and structural changes over time. For polymers containing this compound units, MD simulations have been used to predict properties like glass transition temperature and to study molecular dynamics in ordered structures. researchgate.netresearchgate.net Understanding the dynamics of this compound in solution can be relevant to its behavior in chemical reactions or formulations, while simulations in the solid state can provide insights into crystal packing and material properties. acs.orgresearchgate.netresearchgate.netgoogle.com

Interaction with Solvents and Other Molecules

MD simulations are valuable for studying the interactions between this compound and other molecules, such as solvents or other components in a mixture. researchgate.net These simulations can quantify the strength and nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are critical for understanding solubility, self-assembly, and compatibility with other materials. acs.orgresearchgate.net For example, simulations can explore how this compound interacts with different solvent molecules, influencing its solvation and conformational behavior in solution. researchgate.net Studies on polyamides have investigated polymer-solvent interactions using computational approaches. researchgate.net

Force Field Development for this compound-Containing Systems

Force fields are essential components in molecular simulations, providing a mathematical description of the potential energy of a system based on the positions of its atoms. Developing accurate force fields for systems containing this compound is crucial for conducting reliable molecular dynamics or Monte Carlo simulations. These force fields typically consist of terms describing bonded interactions (bond stretching, angle bending, dihedral torsion) and non-bonded interactions (Lennard-Jones and Coulomb interactions) mdpi.com.

The development of force fields often involves fitting parameters to experimental data or high-level quantum mechanical calculations for representative molecules or functional groups mdpi.comresearchgate.net. For this compound, which contains amide linkages and a long hydrocarbon chain, force field development would involve defining parameters for these specific chemical moieties and their interactions. Existing force fields, such as OPLS/AA, AMBER, and CHARMM, have parameters for amide groups and aliphatic chains, which could serve as a starting point for developing or adapting force fields for this compound-containing systems researchgate.netoaepublish.comchemrxiv.org. However, specific parameterization or validation might be necessary to accurately capture the behavior of this compound, especially in different environments or phases.

While general force fields exist, the development of highly specific force fields can improve the accuracy of simulations for particular systems or properties, such as surface hydration or the behavior of complex molecular assemblies oaepublish.com. The accuracy of a force field is often evaluated by its ability to reproduce experimental data, such as densities, enthalpies of mixing, or structural properties researchgate.netchemrxiv.org.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build predictive models that correlate the structural features of molecules with their macroscopic properties. nih.govintofuture.org This approach is valuable for predicting properties of new or unsynthesized compounds and guiding the design of molecules with desired characteristics. nih.govresearchgate.net QSPR models are based on the principle that the properties of a compound are a function of its molecular structure. nih.gov

The process typically involves calculating molecular descriptors, which are numerical representations of a molecule's structural and chemical features. nih.gov These descriptors can be derived from various sources, including quantum chemical calculations, molecular topology, and molecular geometry. unimore.it Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the property of interest. nih.govunimore.it

QSPR modeling has been applied to a wide range of properties for various classes of compounds, including polymers. nih.govresearchgate.net For this compound and this compound-containing polymers, QSPR models can be developed to predict properties relevant to their applications.

Predictive Models for this compound-Related Properties

Predictive QSPR models for this compound-related properties aim to estimate characteristics based on the molecular structure. These properties can include physical properties, such as melting point, solubility, and density, as well as other relevant attributes like dielectric constant or thermal decomposition temperature. nih.govresearchgate.net

Studies have demonstrated the use of QSPR models to predict various polymer properties, including glass transition temperature, heat capacity, density, molar volume, and cohesive energies, using molecular descriptors. researchgate.netnih.gov For poly(hexamethylene this compound) (Nylon 6,10), QSPR models have been used in studies related to polymer properties, such as dielectric constant. nih.govacs.org

The development of predictive models involves selecting appropriate molecular descriptors and employing suitable statistical or machine learning techniques to build a robust model. The performance of these models is typically evaluated using statistical metrics and external validation sets. nih.govunimore.itacs.org

Inverse QSPR for Targeted this compound Design

Inverse QSPR is a powerful application of QSPR modeling that focuses on designing molecules with targeted properties. researchgate.netresearchgate.net Instead of predicting properties from a given structure, inverse QSPR aims to identify molecular structures that are predicted to possess desired property values. researchgate.netresearchgate.net This is particularly useful in materials design and drug discovery. researchgate.netnih.gov

The inverse QSPR problem can be approached using various methods, including inverting the QSPR equation to enumerate structures or searching the chemical space for structures that meet the property criteria. researchgate.netresearchgate.net This allows for the computational design of novel compounds with pre-defined characteristics before their actual synthesis. researchgate.net

While the search results specifically mention the inverse QSPR design of poly(N-methyl hexamethylene this compound) with targeted properties like glass transition temperature, heat capacity, and density, the principles can be extended to the design of this compound derivatives or other this compound-containing systems with desired properties. researchgate.netnih.govresearchgate.net This involves using established QSPR models in reverse to guide the structural modifications or selection of building blocks to achieve the target properties.

Docking and Molecular Recognition Studies

Docking and molecular recognition studies use computational methods to simulate the interaction between a molecule (ligand) and a larger structure, such as a protein or another molecule, to predict their binding affinity and the mode of interaction. These studies are valuable for understanding how this compound might interact with biological targets or how it self-assembles into supramolecular structures.

This compound Interactions with Biomolecular Targets

Molecular docking is a widely used technique to study the potential interactions of small molecules with biomolecular targets, such as enzymes or receptors. researchgate.netcolab.wsresearchgate.net While direct studies of this compound docking with specific biomolecular targets are not extensively detailed in the provided search results, the methodology of molecular docking has been applied to study the interactions of this compound derivatives or related compounds with proteins like COX-2 or epidermal growth factor receptors (EGFR). researchgate.netcolab.wsresearchgate.net

These studies typically involve predicting the preferred orientation (binding pose) of the ligand within the binding site of the target protein and estimating the binding affinity based on scoring functions. colab.wsresearchgate.net Computational docking can provide insights into the key interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that drive the binding process. researchgate.netmdpi.com

For this compound, molecular docking could be used to explore its potential interactions with various biological molecules, which might be relevant in different biological contexts or for designing this compound-based biomaterials. Studies on the interaction of other amide-containing compounds with DNA also highlight the relevance of molecular recognition in biomolecular systems. researchgate.net

Supramolecular Assembly of this compound

Supramolecular assembly refers to the spontaneous association of molecules through non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, to form larger, ordered structures. ku.eduresearchgate.net Computational studies, including molecular dynamics simulations and quantum mechanical calculations, are powerful tools for investigating the mechanisms and thermodynamics of supramolecular assembly. ku.eduresearchgate.net

This compound, with its amide groups, is capable of forming hydrogen bonds, which are key driving forces in the formation of many supramolecular structures, including polyamides and bisamides. acs.orgresearchgate.net Computational studies have explored the role of hydrogen bonding and other intermolecular interactions in the supramolecular assembly and crystal structures of related amide compounds and polymers. acs.orgresearchgate.netmdpi.com

Molecular dynamics simulations can provide insights into the self-assembly process over time, showing how individual molecules aggregate and arrange themselves into ordered structures. ku.eduresearchgate.net Quantum mechanical calculations can be used to determine the strength and nature of the non-covalent interactions involved in the assembly. researchgate.netijcrt.org

Studies on the crystal structures of polyamides, such as nylon 6,10 (poly(hexamethylene this compound)), have utilized computational methods alongside experimental techniques like X-ray diffraction to understand the molecular packing and the role of hydrogen bonding in the solid state structure. researchgate.netresearchgate.net Computational predictions of supramolecular self-assembling properties of organic molecules with amide moieties have also been investigated, highlighting the influence of conformational flexibility on assembly. researchgate.net

The supramolecular assembly of this compound could lead to the formation of various structures, such as fibers, gels, or crystalline solids, with properties dependent on the specific assembly mode. acs.orgresearchgate.net Computational studies can help to elucidate these assembly mechanisms and predict the resulting structures and properties.

V. Sebacamide in Polymer Science and Advanced Materials Research

Sebacamide as a Monomer in Polymerization Reactions

This compound itself or its precursors, such as sebacic acid and sebacoyl chloride, serve as monomers or co-monomers in various polymerization techniques to form polyamides containing the this compound repeating unit. The method of polymerization significantly impacts the molecular weight, structure, and properties of the resulting polymers.

Polycondensation Reactions Involving this compound Precursors

Polycondensation is a fundamental step-growth polymerization mechanism widely employed in the synthesis of polyamides incorporating this compound-derived units. This process typically involves the reaction between a dicarboxylic acid (or its derivative like an acid chloride) and a diamine, with the elimination of a small molecule such as water or hydrogen chloride.

A prominent example is the synthesis of nylon-6,10, also known as poly(hexamethylene this compound). This polyamide is formed through the polycondensation of hexamethylenediamine (B150038) and sebacic acid or sebacoyl chloride. atamanchemicals.comfishersci.co.ukfishersci.ca The reaction between the amine and carboxylic acid groups leads to the formation of amide linkages, creating long polymer chains. The stoichiometry of the monomers is crucial in achieving high molecular weights in these equilibrium condensation reactions, often involving the removal of the condensation product, such as water in melt polymerization, or hydrochloric acid when using sebacoyl chloride. atamanchemicals.comfishersci.ca

Another example is the synthesis of poly(pentamethylene this compound) (PA510) from bio-based monomers, specifically cadaverine (B124047) (1,5-diaminopentane) and sebacic acid. bmrb.iofishersci.fi This condensation polymerization yields a polyamide with alternating pentamethylene and this compound units.

Solid-State Polymerization of this compound-Based Polymers

Solid-state polymerization (SSP) is a technique used to increase the molecular weight of pre-polymers in the solid state, typically below their melting point. This method is particularly useful for polyamides to achieve higher molecular weights than might be feasible through melt polymerization alone, often avoiding issues like degradation or discoloration that can occur at higher temperatures in the melt.

SSP has been successfully applied to the synthesis of bio-based poly(pentamethylene this compound) (bio-PA510). bmrb.iofishersci.fiwikipedia.orgwikipedia.orgwikipedia.org This process involves heating a low molecular weight prepolymer of PA510 in the solid state under vacuum or inert gas flow to facilitate the removal of condensation byproducts and drive the polymerization forward. SSP of bio-PA510 has been shown to circumvent problems like polymer yellowing encountered in large-scale melt polymerization. bmrb.iowikipedia.org Polymers obtained via SSP have demonstrated properties equivalent to those obtained by melt polymerization. bmrb.io

Research findings on the SSP of bio-PA510 indicate that factors such as reaction time, temperature, particle size of the prepolymer, and the method of byproduct removal influence the resulting molecular weight and properties. For instance, polymers with a relative viscosity (RV) of 3.1 were obtained after SSP for 5 hours at 190 °C under vacuum for particles with a size of 1.0–1.7 mm. wikipedia.orgwikipedia.org

Interfacial Polymerization for this compound-Containing Systems